molecular formula C20H18N2O2 B117056 1-(Tert-butoxycarbonyl)-2-(4-cyanophenyl)indole CAS No. 153432-73-6

1-(Tert-butoxycarbonyl)-2-(4-cyanophenyl)indole

Cat. No.: B117056
CAS No.: 153432-73-6
M. Wt: 318.4 g/mol
InChI Key: SUJZQULQENLPPI-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-2-(4-cyanophenyl)indole is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a cyanophenyl group attached to an indole core

Preparation Methods

The synthesis of 1-(tert-butoxycarbonyl)-2-(4-cyanophenyl)indole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods.

    Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Protection with Boc Group: The final step involves the protection of the indole nitrogen with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques for better control and efficiency .

Chemical Reactions Analysis

1-(Tert-butoxycarbonyl)-2-(4-cyanophenyl)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce the cyanophenyl group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the C-3 position, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong acids or bases for substitution, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(Tert-butoxycarbonyl)-2-(4-cyanophenyl)indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-2-(4-cyanophenyl)indole involves its interaction with molecular targets such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. The Boc group provides stability and protection during chemical reactions, while the cyanophenyl group can participate in additional interactions, enhancing the compound’s overall activity .

Comparison with Similar Compounds

1-(Tert-butoxycarbonyl)-2-(4-cyanophenyl)indole can be compared with other indole derivatives, such as:

    1-(tert-butoxycarbonyl)-2-phenylindole: Lacks the cyanophenyl group, resulting in different reactivity and applications.

    1-(tert-butoxycarbonyl)-2-(4-nitrophenyl)indole: Contains a nitrophenyl group instead of a cyanophenyl group, leading to distinct chemical properties and biological activities.

    1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)indole: Features a methoxyphenyl group, which affects its electronic properties and reactivity.

The uniqueness of this compound lies in the combination of the Boc-protected indole core and the electron-withdrawing cyanophenyl group, which together confer specific chemical and biological properties .

Properties

IUPAC Name

tert-butyl 2-(4-cyanophenyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-20(2,3)24-19(23)22-17-7-5-4-6-16(17)12-18(22)15-10-8-14(13-21)9-11-15/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJZQULQENLPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438014
Record name 1-(TERT-BUTOXYCARBONYL)-2-(4-CYANOPHENYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153432-73-6
Record name 1-(TERT-BUTOXYCARBONYL)-2-(4-CYANOPHENYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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